molecular formula C19H20O6 B4081716 methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate

methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate

Cat. No.: B4081716
M. Wt: 344.4 g/mol
InChI Key: JCVYJCPYWIJUIX-UHFFFAOYSA-N
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Description

Methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate is a coumarin derivative characterized by a 4-methyl-substituted 2H-chromen-2-one core. Key structural features include:

  • 3-position: An acetoxy group (CH2COOCH3).
  • 7-position: A 2-oxocyclohexyloxy substituent, introducing a cyclic ketone moiety.
  • 4-position: A methyl group enhancing steric and electronic effects.

While direct biological data for this compound is unavailable in the provided evidence, its structural analogs demonstrate diverse applications, suggesting its relevance in drug discovery and material science.

Properties

IUPAC Name

methyl 2-[4-methyl-2-oxo-7-(2-oxocyclohexyl)oxychromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-11-13-8-7-12(24-16-6-4-3-5-15(16)20)9-17(13)25-19(22)14(11)10-18(21)23-2/h7-9,16H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVYJCPYWIJUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate typically involves multiple steps. One common method includes the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with 2-oxocyclohexanol in the presence of a suitable catalyst such as N,N’-carbonyldiimidazole. The reaction is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The chromen core can interact with biological macromolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activities and cellular signaling pathways.

Comparison with Similar Compounds

The target compound is compared to structurally related coumarin derivatives, focusing on substituent variations and their implications.

Structural Analogues and Substituent Effects

Compound Name (Reference) 7-Position Substituent 3-Position Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-Oxocyclohexyloxy Acetoxy C19H22O6 346.36* Potential solubility modulation
3-(2-Methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate 4-Methylbenzoate Acetoxy C22H20O7 396.39 Enhanced lipophilicity
Methyl {7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate 3-Fluorobenzyloxy Acetoxy C20H17FO6 372.35 Electron-withdrawing fluorine may improve stability
Methyl 2-[4-methyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate Tetrazol-5-ylmethoxy Acetoxy C15H14N4O5 330.30 Hydrogen-bonding capacity for receptor interaction
Avutometinib (Proposed INN: List 126) Pyrimidin-2-yloxy Methylsulfuric diamide C16H17FN6O3 372.35 Tyrosine kinase inhibitor (antineoplastic)

*Calculated molecular weight based on structural formula.

Key Observations:

7-Position Substituents: The 2-oxocyclohexyloxy group in the target compound introduces a cyclic ketone, which may enhance solubility in polar solvents compared to aromatic substituents (e.g., 4-methylbenzoate ).

3-Position Modifications :

  • All compounds retain an acetoxy group, suggesting its role in maintaining structural rigidity or participating in esterase-mediated hydrolysis.

Physicochemical and Structural Analysis

  • Solubility : The 2-oxocyclohexyloxy group may reduce crystallinity compared to aromatic substituents, enhancing bioavailability.
  • Metabolic Stability : Aliphatic substituents (e.g., cyclohexyl) are less prone to oxidative metabolism than benzyl groups .
  • Crystallography : SHELX programs are standard for resolving anisotropic displacement parameters in such compounds.

Biological Activity

Methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Overview of the Compound

This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities. The compound features a chromen core with various functional groups that contribute to its unique chemical properties and potential therapeutic applications.

The synthesis of this compound typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid with 2-oxocyclohexanol. This reaction is often catalyzed by N,N’-carbonyldiimidazole under mild conditions to ensure high yield and purity.

PropertyValue
Molecular FormulaC20H22O6
Molecular Weight358.39 g/mol
IUPAC NameMethyl 2-[4-methyl-2-oxo-7-(2-oxocyclohexyl)oxychromen-3-yl]acetate
CAS NumberNot specified

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In a study screening various coumarin derivatives against human tumor cell lines, this compound demonstrated notable efficacy against breast cancer (MCF-7) cells with an IC50 value indicating potent cytotoxicity .

Table 1: Anticancer Activity Against MCF-7 Cells

CompoundIC50 (µM)
Methyl {4-methyl-2-oxo...acetate9.54
Other coumarin derivativesVaries

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of key signaling pathways involved in cell survival and proliferation .

Additional Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to elucidate its effectiveness against specific pathogens.
  • Anti-inflammatory Effects : Some derivatives of chromen compounds have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

A series of studies have focused on the biological evaluation of methyl {4-methyl-2-oxo...acetate and related compounds. For instance, a comprehensive screening conducted at the National Cancer Institute revealed that several coumarin derivatives exhibited strong activity against both MCF-7 and hepatocellular carcinoma (HePG-2) cell lines. Among these, compounds structurally similar to methyl {4-methyl...acetate were highlighted for their promising anticancer effects .

Q & A

Q. Critical parameters :

  • Moisture-free conditions to avoid hydrolysis of intermediates.
  • Strict temperature control during cyclization to prevent side reactions.

Basic: What purification techniques are recommended for isolating this compound?

  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures are optimal for removing unreacted starting materials and byproducts .
  • Column chromatography : Silica gel (60–120 mesh) with eluents like chloroform:methanol (9:1) resolves closely related derivatives .

Basic: Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assigns protons and carbons in the chromenone core, ester groups, and cyclohexyl substituents. Key signals include:
    • δ 2.1–2.5 ppm (cyclohexyl protons).
    • δ 6.3–6.8 ppm (aromatic protons on the coumarin ring) .
  • IR spectroscopy : Confirms ester carbonyl (C=O) stretches at 1720–1750 cm⁻¹ and lactone (C=O) at 1680–1700 cm⁻¹ .
  • X-ray crystallography : Resolves spatial arrangement of substituents, particularly the orientation of the 2-oxocyclohexyloxy group .

Advanced: How can researchers investigate its interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to enzymes (e.g., cyclooxygenase-2) or receptors .
  • Molecular docking : Predicts binding modes using software like AutoDock Vina. Focus on hydrophobic pockets accommodating the cyclohexyl group .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to assess selectivity .

Advanced: What computational strategies optimize its pharmacokinetic properties?

  • QSAR modeling : Correlates substituent effects (e.g., lipophilicity of the cyclohexyl group) with bioavailability. Tools like Schrödinger’s QikProp predict logP and solubility .
  • Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., ester hydrolysis) for structural modification .

Advanced: How to assess its stability under varying experimental conditions?

  • Degradation studies :
    • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and analyze by HPLC-MS to detect hydrolysis products (e.g., free carboxylic acid) .
    • Photostability : Expose to UV light (λ = 254 nm) for 24 hours; monitor chromenone ring integrity via UV-Vis spectroscopy .

Advanced: How to resolve contradictions in reported biological activity data?

Case example : Discrepancies in antimicrobial activity may arise from substituent stereochemistry or assay conditions.

  • Comparative SAR table :
Substituent at 7-positionBiological Activity (MIC, µg/mL)Reference
2-Oxocyclohexyloxy8.2 (E. coli)
Phenoxy12.5 (E. coli)
Methoxy>25 (E. coli)
  • Methodological adjustments : Standardize broth microdilution assays (CLSI guidelines) and use isogenic bacterial strains .

Advanced: What strategies improve its pharmacological profile?

  • Prodrug design : Replace the methyl ester with a pivaloyloxymethyl group to enhance oral absorption .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve solubility and target tumor tissue .

Data Contradiction Analysis Example :
If anti-inflammatory activity varies across studies, evaluate:

  • Cellular models : Primary macrophages vs. immortalized cell lines (e.g., RAW 264.7) may respond differently to COX-2 inhibition .
  • Dose-response curves : Ensure IC₅₀ values are calculated under consistent conditions (e.g., 24-hour incubation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate
Reactant of Route 2
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methyl {4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}acetate

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